molecular formula C13H10O4S B1329515 4-Benzenesulfonylbenzoic acid CAS No. 5361-54-6

4-Benzenesulfonylbenzoic acid

Cat. No. B1329515
Key on ui cas rn: 5361-54-6
M. Wt: 262.28 g/mol
InChI Key: PKXDNBNSQBZKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696210B2

Procedure details

To a suspension of 1-benzenesulfonyl-4-methylbenzene (5.05 g, 21.7 mmol) in H2O (100 mL) were added NaOH (2 pellets) and KMnO4 (6.87 g, 43.5 mmol). The mixture was heated to reflux overnight. The reaction was cooled and additional NaOH (1 pellet) and KMnO4 (4 g, 25 mmol) were added. The reaction was heated to reflux for 20 h. The reaction was cooled to rt and filtered to collect the solids. The filtrate was acidified with conc. HCl. The aqueous suspension was extracted with EtOAc (4×60 mL). The combined organic layers were washed with brine (60 mL), dried (Na2SO4), filtered and concentrated to provide the title compound (1.49 g, 26%) as an ivory powder. 1H NMR (DMSO-d6): δ 8.11 (dd, J=7, 7 Hz, 4H), 7.97 (d, J=7 Hz, 2H), 7.71-7.65 (m, 3H). MS (M−H)− 261.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.87 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:17].[Na+].[O-][Mn](=O)(=O)=O.[K+].[OH2:25]>>[C:1]1([S:7]([C:10]2[CH:11]=[CH:12][C:13]([C:16]([OH:25])=[O:17])=[CH:14][CH:15]=2)(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.87 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the solids
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with EtOAc (4×60 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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